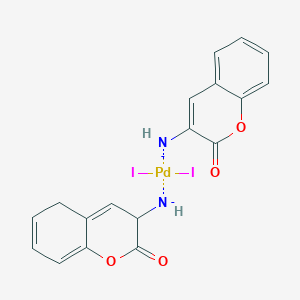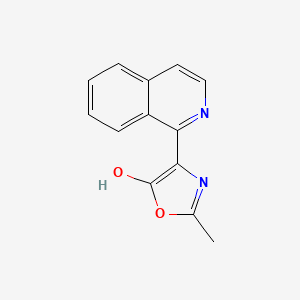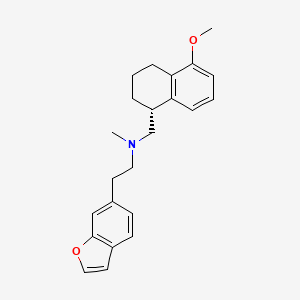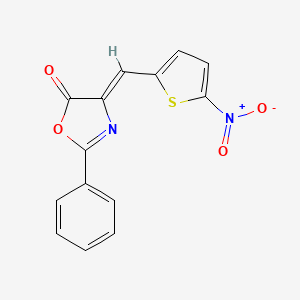
Diiodobis(3-amino-2H-1-benzopyran-2-one-N) palladium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diiodobis(3-amino-2H-1-benzopyran-2-one-N) palladium is a coordination compound featuring a palladium center coordinated to two iodide ions and two 3-amino-2H-1-benzopyran-2-one ligands
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Diiodobis(3-amino-2H-1-benzopyran-2-one-N) palladium typically involves the reaction of palladium(II) iodide with 3-amino-2H-1-benzopyran-2-one in a suitable solvent. The reaction is usually carried out under inert atmosphere conditions to prevent oxidation of the palladium center. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product precipitates out of the solution. The product is then filtered, washed, and dried to obtain the pure compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems could enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, solvent, and concentration, would be crucial to ensure consistent quality and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Diiodobis(3-amino-2H-1-benzopyran-2-one-N) palladium can undergo various types of chemical reactions, including:
Oxidation: The palladium center can be oxidized to higher oxidation states under specific conditions.
Reduction: The compound can be reduced to form palladium(0) species.
Substitution: The iodide ligands can be substituted with other ligands, such as phosphines or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or hydrazine can be used.
Substitution: Ligand exchange reactions can be carried out using excess ligands in the presence of a suitable solvent.
Major Products Formed
Oxidation: Higher oxidation state palladium complexes.
Reduction: Palladium(0) nanoparticles or complexes.
Substitution: New palladium complexes with different ligands.
Wissenschaftliche Forschungsanwendungen
Diiodobis(3-amino-2H-1-benzopyran-2-one-N) palladium has several scientific research applications:
Catalysis: It can be used as a catalyst in various organic transformations, including cross-coupling reactions and hydrogenation.
Materials Science: The compound can be incorporated into materials for electronic and optical applications.
Medicinal Chemistry: It has potential as an anticancer agent due to its ability to interact with DNA and proteins.
Wirkmechanismus
The mechanism of action of Diiodobis(3-amino-2H-1-benzopyran-2-one-N) palladium involves coordination to target molecules, such as DNA or proteins, through its palladium center. This coordination can disrupt the normal function of these biomolecules, leading to cytotoxic effects. The compound may also generate reactive oxygen species, contributing to its biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Diiodobis(2-aminopyridine) palladium
- Diiodobis(1,10-phenanthroline) palladium
- Diiodobis(2,2’-bipyridine) palladium
Uniqueness
Diiodobis(3-amino-2H-1-benzopyran-2-one-N) palladium is unique due to the presence of the 3-amino-2H-1-benzopyran-2-one ligand, which imparts specific electronic and steric properties to the compound. This uniqueness can influence its reactivity, stability, and interactions with biological targets, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C18H14I2N2O4Pd-2 |
|---|---|
Molekulargewicht |
682.5 g/mol |
IUPAC-Name |
diiodopalladium;(2-oxochromen-3-yl)azanide;(2-oxo-3,5-dihydrochromen-3-yl)azanide |
InChI |
InChI=1S/C9H8NO2.C9H6NO2.2HI.Pd/c2*10-7-5-6-3-1-2-4-8(6)12-9(7)11;;;/h1-2,4-5,7,10H,3H2;1-5,10H;2*1H;/q2*-1;;;+2/p-2 |
InChI-Schlüssel |
HMQXSWSMQWWHBW-UHFFFAOYSA-L |
Kanonische SMILES |
C1C=CC=C2C1=CC(C(=O)O2)[NH-].C1=CC=C2C(=C1)C=C(C(=O)O2)[NH-].[Pd](I)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-(4-(Chloromethyl)benzo[d]oxazol-2-yl)acrylic acid](/img/structure/B15207977.png)


![2-(Difluoromethyl)-6-nitrobenzo[d]oxazole](/img/structure/B15208001.png)
![4-(Methylthio)benzo[d]oxazole-2-sulfonamide](/img/structure/B15208014.png)

![2-(Bromomethyl)-6-(chloromethyl)benzo[d]oxazole](/img/structure/B15208029.png)


![2,8-Bis(benzylsulfonyl)dibenzo[b,d]furan](/img/structure/B15208042.png)

![[1,2,4]triazolo[4,3-a]pyridin-5(1H)-one](/img/structure/B15208054.png)

